molecular formula C21H21ClN2O2S B12181252 [4-(3-Chlorophenyl)piperazin-1-yl](3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl](3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

Cat. No.: B12181252
M. Wt: 400.9 g/mol
InChI Key: CAIXNAMITBLFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)piperazin-1-ylmethanone is a hybrid heterocyclic compound featuring a 3-chlorophenyl-substituted piperazine ring linked via a methanone group to a 3-phenyl-5,6-dihydro-1,4-oxathiin moiety. This structure combines pharmacologically relevant motifs: the piperazine scaffold is associated with receptor modulation (e.g., serotonin or dopamine receptors), while the oxathiin ring contributes to unique electronic and steric properties.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone

InChI

InChI=1S/C21H21ClN2O2S/c22-17-7-4-8-18(15-17)23-9-11-24(12-10-23)21(25)19-20(27-14-13-26-19)16-5-2-1-3-6-16/h1-8,15H,9-14H2

InChI Key

CAIXNAMITBLFJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group through nucleophilic substitution reactions. The final step involves the formation of the methanone group and its attachment to the dihydro-oxathiin ring under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and other medical conditions.

Industry

In industrial applications, the compound’s chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity enable its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biochemical effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Several compounds share the 4-(3-chlorophenyl)piperazine subunit, but differ in the linker and heterocyclic components:

Compound Name Key Structural Features Biological/Physicochemical Relevance Reference
ND-7 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid Antibacterial (quinolone derivative)
1-(3-Chlorophenyl)piperazine Simplest analogue; lacks oxathiin and methanone Common intermediate for receptor ligands
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol Piperazine linked to propanol moiety Potential metabolite or synthetic precursor
6-Chloro-4-(3-fluorophenyl)-1,1-dioxido-benzothiazin-2-yl(piperidin-1-yl)methanone Benzothiazin-1,1-dioxide replaces oxathiin; fluorophenyl substitution Altered electronic profile due to sulfone group

Key Observations :

  • The benzothiazin analogue () replaces oxathiin with a sulfone-containing benzothiazine, likely enhancing polarity and metabolic stability compared to the sulfur-containing oxathiin in the target compound .
  • Simpler derivatives like 1-(3-chlorophenyl)piperazine are often intermediates or impurities in synthesis, lacking the complexity required for targeted bioactivity .
Physicochemical and Electronic Properties
  • Oxathiin vs.

Discussion

The target compound’s structural uniqueness lies in the fusion of a 3-chlorophenylpiperazine with an oxathiin ring, distinguishing it from antibacterial quinolones (e.g., ND-7) and sulfone-containing benzothiazin derivatives. The absence of explicit biological data in the evidence necessitates further studies, possibly leveraging crystallographic tools like SHELX () for structural validation or pharmacological assays to confirm hypothesized CNS activity .

Biological Activity

The compound 4-(3-Chlorophenyl)piperazin-1-ylmethanone, a derivative of piperazine and oxathiin, has garnered attention in pharmacological research due to its diverse biological activities. This article examines its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H18ClN3O2S\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

This structure includes a piperazine ring and an oxathiin moiety, which are known for their biological significance.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following sections detail specific activities associated with 4-(3-Chlorophenyl)piperazin-1-ylmethanone.

Antibacterial Activity

Studies have shown that derivatives of piperazine exhibit notable antibacterial effects. For instance, compounds synthesized with piperazine and oxathiin rings demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundBacterial StrainActivity LevelIC50 (µM)
7lSalmonella typhiStrong2.14
7mBacillus subtilisModerate0.63
7nE. coliWeak21.25

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and urease.

  • Acetylcholinesterase Inhibition : Compounds bearing the piperazine nucleus have been associated with cognitive enhancement due to their ability to inhibit AChE, thereby increasing acetylcholine levels in the brain .
  • Urease Inhibition : Urease inhibitors are crucial in treating infections caused by urease-producing bacteria. The synthesized compounds exhibited strong inhibitory activity against urease with IC50 values significantly lower than traditional inhibitors .

Anticancer Potential

Recent studies have indicated that piperazine derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in vitro. For example, derivatives similar to 4-(3-Chlorophenyl)piperazin-1-ylmethanone have demonstrated cytotoxic effects against various cancer cell lines .

Case Study 1: Antibacterial Efficacy

In a controlled study evaluating the antibacterial efficacy of the compound against multiple strains of bacteria, it was found that the compound significantly reduced bacterial growth compared to control groups treated with saline solution. The results highlighted the potential for developing new antibacterial agents based on this compound's structure.

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the mechanism of urease inhibition revealed that the compound binds competitively to the active site of urease, effectively blocking substrate access and leading to decreased ammonia production in vitro. This finding suggests a promising therapeutic avenue for treating urease-related infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.